molecular formula C17H13FN4OS2 B2520151 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1171062-72-8

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2520151
CAS RN: 1171062-72-8
M. Wt: 372.44
InChI Key: TTYIXZAFXLIXBH-UHFFFAOYSA-N
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Description

The compound "N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide" is a multifunctional heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various heterocyclic compounds with similar structural features, such as thiazole, pyrazole, and thiophene rings, which are known for their diverse biological activities, including antitumor and anticancer properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of key precursors with different reagents to form a variety of derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be used to synthesize derivatives comprising thiophene, thiazole, and pyrazole rings . These reactions often involve regioselective attacks and cyclization, and can be performed under mild conditions, leading to a diverse array of products .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is characterized by the presence of multiple rings, including thiazole, pyrazole, and thiophene, which are common in the compounds discussed in the papers. These rings contribute to the biological activity of the molecules by interacting with various biological targets. For example, the presence of a fluorine atom, as seen in some of the discussed compounds, can significantly affect the biological activity and metabolic stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is influenced by the functional groups attached to the core structure. For example, the presence of a cyanoacetamido moiety can lead to a variety of reactions, including dipolar cyclization and dinucleophilic-bielectrophilic attacks . Additionally, the introduction of a fluorine atom can lead to the formation of novel compounds with potential biological activities, as seen in the synthesis of fluoro-substituted benzo[b]pyran derivatives with anti-lung cancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetic profile. For instance, the lipophilicity of a compound can influence its ability to cross biological membranes, which is important for oral bioavailability and brain penetration . The introduction of fluorine can also affect the metabolic stability of the compound, as seen in the absence of defluorinated metabolites for certain analogues .

Scientific Research Applications

Anti-inflammatory Applications

Compounds structurally related to N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide have been explored for their anti-inflammatory properties. For example, derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibited significant anti-inflammatory activity in research conducted by Sunder and Maleraju (2013) (Sunder & Maleraju, 2013).

Anticancer Activity

Fluoro-substituted compounds, like those incorporating the benzothiazole unit, have shown anticancer activities in various studies. Hammam et al. (2005) synthesized fluoro-substituted benzopyran compounds that demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005).

Antimicrobial and Antifungal Properties

Saravanan et al. (2010) researched novel thiazole derivatives that incorporated pyrazole moieties and demonstrated significant anti-bacterial and anti-fungal activities. This suggests that compounds with thiazole and pyrazole units might also possess useful antimicrobial properties, which could be relevant to the compound of interest (Saravanan et al., 2010).

Antipsychotic Potential

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural motifs with the compound , has shown potential antipsychotic effects without the typical interaction with dopamine receptors found in conventional antipsychotics. This opens avenues for the development of new therapeutic agents with reduced side effects (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

Compounds featuring pyrazole-acetamide derivatives have been utilized to synthesize novel coordination complexes with metal ions such as Co(II) and Cu(II), exhibiting significant antioxidant activities. This suggests potential applications in designing metal-based drugs or antioxidants (Chkirate et al., 2019).

properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS2/c1-10-8-14(19-15(23)9-11-4-3-7-24-11)22(21-10)17-20-16-12(18)5-2-6-13(16)25-17/h2-8H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYIXZAFXLIXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

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